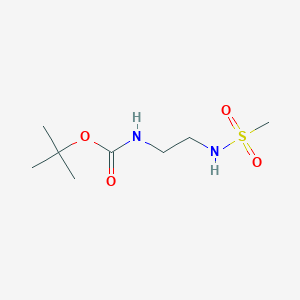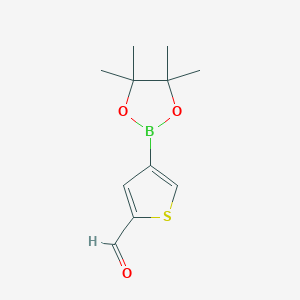
4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N4.2ClH . The InChI code is 1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H .Aplicaciones Científicas De Investigación
Benzodiazoles and Benzimidazoles in Coordination Chemistry and Biological Activity
Coordination Chemistry and Properties : A comprehensive review by Boča, Jameson, and Linert (2011) on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) outlines their preparation, properties, and complex compounds formation. This review emphasizes their significant spectroscopic, structural, magnetic, biological, and electrochemical properties, indicating the potential for unknown analogues' exploration (Boča, Jameson, & Linert, 2011).
Biologically Active Quinazolinones : Demeunynck and Baussanne (2013) focus on the synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, a class that includes fused aromatic or heteroaromatic rings, highlighting their structural diversity and potential in discovering active molecules (Demeunynck & Baussanne, 2013).
Benzimidazoles in Drug Development : Babbar, Swikriti, and Arora (2020) discuss the therapeutic potential of benzimidazole derivatives, underscoring their role in antimicrobial, antiviral, antiparasitic, and anticancer therapies. This review highlights the benzimidazole core's prevalence in a variety of pharmacological agents, suggesting its importance in new therapeutic compound design (Babbar, Swikriti, & Arora, 2020).
Applications in Supramolecular Chemistry and Material Science
- Supramolecular Building Blocks : Cantekin, de Greef, and Palmans (2012) review the utilization of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into one-dimensional structures and applications in the biomedical field due to their multivalent nature are highlighted, suggesting the adaptability of such structures for advanced materials (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWJWKEZXLBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



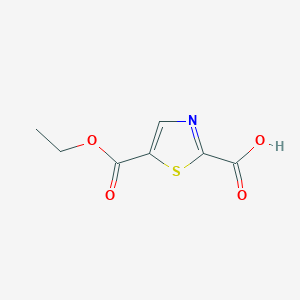
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
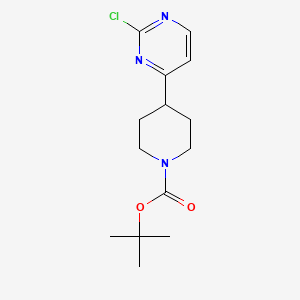
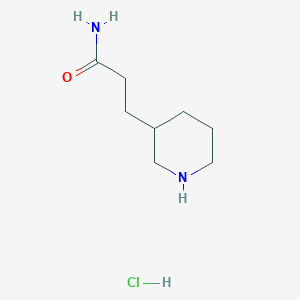
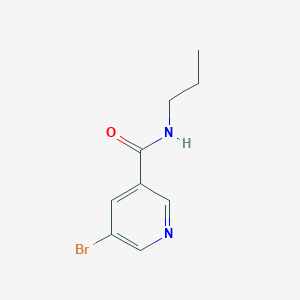

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

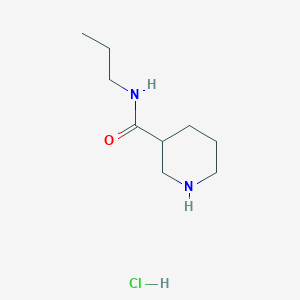
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
